molecular formula C8H12O4S B2935455 1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide CAS No. 2137630-48-7

1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide

Cat. No. B2935455
CAS RN: 2137630-48-7
M. Wt: 204.24
InChI Key: NDPLBOLKVIBBMI-UHFFFAOYSA-N
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Description

1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide is a chemical compound with the molecular formula C8H12O4S . It is a derivative of 1-Oxa-4-thiaspiro[4.5]decan-2-one .


Molecular Structure Analysis

The molecular structure of 1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide consists of a spirocyclic system with an oxygen and a sulfur atom in the ring . The average mass of the molecule is 204.243 Da .

Scientific Research Applications

1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide: , also known as 1-oxa-8λ6-thiaspiro[4.5]decane-4,8,8-trione, is a chemical compound with potential applications in various scientific research fields. Below are six unique applications across different fields:

Pharmaceutical Research

This compound is used in pharmaceutical testing as a reference standard to ensure accurate results in drug development and quality control processes .

Organic Synthesis

It serves as a precursor in the synthesis of complex organic molecules. For example, it can be used in microwave-assisted reductive amination processes .

Chemical Synthesis

The compound can be converted into a series of 5-alkoxytryptamine derivatives, including neurotransmitters like serotonin and melatonin, through novel aromatization processes .

properties

IUPAC Name

8,8-dioxo-1-oxa-8λ6-thiaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S/c9-7-1-4-12-8(7)2-5-13(10,11)6-3-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPLBOLKVIBBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1=O)CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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